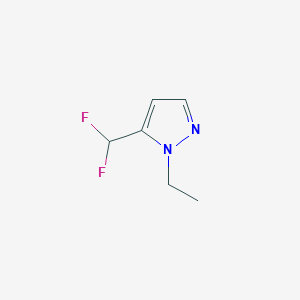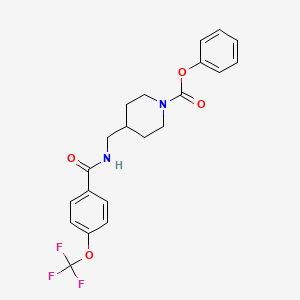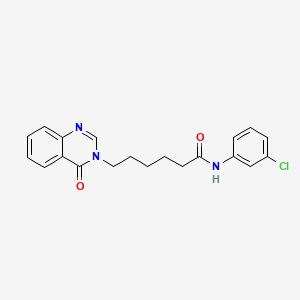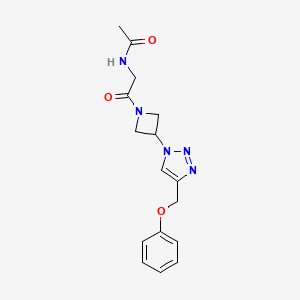
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a synthetic organic molecule characterized by its intricate structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is notable for its unique azetidin-1-yl and triazol-1-yl moieties, contributing to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. One potential synthetic route might include:
Formation of 1,2,3-triazole ring: This can be achieved via click chemistry, using azide-alkyne cycloaddition under mild conditions.
Synthesis of azetidin-1-yl moiety: This step could involve the cyclization of appropriate intermediates.
Coupling of triazole and azetidine derivatives: The final compound is formed by linking these two moieties through appropriate linkers and reaction conditions, often involving amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing scalable reactions with high yield and purity. Reaction conditions would be adjusted for large-scale production, ensuring cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: The phenoxymethyl and triazole groups may undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles/electrophiles (for substitution) are commonly used. Conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially distinct properties.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a useful intermediate in synthetic organic chemistry, facilitating the synthesis of more complex molecules.
Biology: In biological research, it can be used as a probe to study various biochemical pathways, especially those involving the azetidin-1-yl and triazol-1-yl groups.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Industry: In industrial applications, it can serve as a precursor to advanced materials or as a component in specialized coatings and polymers.
Mécanisme D'action
The mechanism of action of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. Pathways involved might include inhibition of microbial growth, modulation of immune responses, or interference with cancer cell proliferation.
Comparaison Avec Des Composés Similaires
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide analogs: These might include variations where different substituents replace the phenoxymethyl group or modifications on the azetidine ring.
Other azetidinyl and triazolyl derivatives: Compounds with similar structural motifs but varying side chains and functional groups.
Uniqueness: The unique combination of azetidin-1-yl and triazol-1-yl groups in this compound sets it apart from other compounds. This distinctiveness is reflected in its specific chemical reactivity and potential biological activities, offering advantages in various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-12(22)17-7-16(23)20-9-14(10-20)21-8-13(18-19-21)11-24-15-5-3-2-4-6-15/h2-6,8,14H,7,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLLNDJBVPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
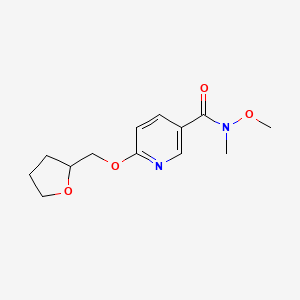
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
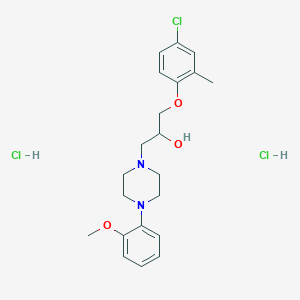

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
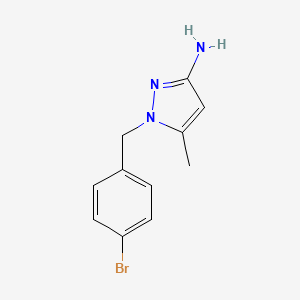
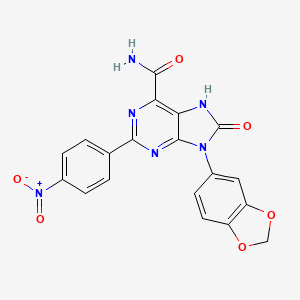
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)
